(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl, ethyl, and nitrile groups, and the creation of the carbonyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the attached cyclopropyl, ethyl, carbonyl, and nitrile groups. The 3D conformation of the molecule would be influenced by the “3R,5R” stereochemistry .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl group could be involved in reactions such as nucleophilic addition or reduction. The nitrile group could undergo hydrolysis, reduction, or other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbonyl and nitrile groups) would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Biological Activities
These compounds exhibit a range of biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor effects . They are also known to have antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antioxidant activities .
Enzyme Inhibition
Some pyrrolidine derivatives act as enzyme inhibitors, affecting various biological pathways and potentially leading to new treatments for diseases .
Neuropharmacology
The pyrrolidine core is present in compounds that affect the nervous system, offering potential applications in neuropharmacological research .
Anticancer Research
Pyrrolidine derivatives have shown promise in anticancer research due to their ability to interfere with tumor growth and proliferation .
Anti-Inflammatory Applications
These compounds can also be used to develop new anti-inflammatory drugs .
Antioxidant Properties
Pyrrolidine derivatives may be employed to create antioxidants that protect cells from oxidative stress .
Natural Product Synthesis
They are important structural motifs in natural products and biologically active compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,5R)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-8-5-10(6-11,7-3-4-7)9(13)12-8/h7-8H,2-5H2,1H3,(H,12,13)/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXPOWMECBBEK-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C(=O)N1)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@](C(=O)N1)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile |
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